1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine
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Overview
Description
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with a 4-iodophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzyl chloride and imidazole.
Reaction: The 4-iodobenzyl chloride is reacted with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance the efficiency and safety of the synthesis process.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological assays to study its effects on various biological targets.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound serves as a precursor in the synthesis of more complex molecules for research purposes.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- 1-(4-Iodophenyl)-2-methyl-1H-imidazole
- 1-(4-Methylphenyl)-1H-imidazole-4-carboxylic acid hydrochloride
- 1-(4-Methylbenzyl)-1H-imidazole-4-carboxylic acid hydrochloride
Comparison: 1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine is unique due to the presence of the 4-iodophenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C10H10IN3 |
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Molecular Weight |
299.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H10IN3/c11-9-3-1-8(2-4-9)7-14-6-5-13-10(14)12/h1-6H,7H2,(H2,12,13) |
InChI Key |
CCNGYVCAEZSCPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2N)I |
Origin of Product |
United States |
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